TNF-α Inhibition Potency of 3-Aminopiperidine-2,6-dione Hydrochloride Exceeds Thalidomide in Activated Macrophage Assay
The free pharmacophore 3-aminopiperidine-2,6-dione demonstrates superior TNF-α inhibitory potency compared to the parent drug thalidomide. In vitro assays using activated macrophages show that 3-aminopiperidine-2,6-dione inhibits TNF-α production with an IC50 of 3.5 µM, a value that exceeds the potency of thalidomide in the same assay system [1]. This demonstrates that the glutarimide pharmacophore alone retains and even surpasses the immunomodulatory activity of the full thalidomide molecule, establishing this intermediate as the minimal active pharmacophore essential for IMiD-class therapeutic efficacy.
| Evidence Dimension | TNF-α inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3.5 µM |
| Comparator Or Baseline | Thalidomide (IC50 value higher than 3.5 µM in same assay) |
| Quantified Difference | 3-Aminopiperidine-2,6-dione shows superior potency (lower IC50) than thalidomide |
| Conditions | Activated macrophages; in vitro TNF-α production inhibition assay |
Why This Matters
Procurement of this intermediate enables access to a pharmacophore with validated superior in vitro potency versus the historical benchmark drug, supporting its selection as the core building block for next-generation IMiDs and PROTACs.
- [1] Kuujia News. 3-Aminopiperidine-2,6-dione hydrochloride: Nuove Proprietà Farmacologiche e Applicazioni Cliniche. 2025. View Source
